An In-Depth Technical Guide to Azide-PEG9-amido-C12-Boc: Structure, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to Azide-PEG9-amido-C12-Boc: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG9-amido-C12-Boc is a heterobifunctional linker molecule increasingly utilized in the field of targeted protein degradation and bioconjugation. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this linker facilitates the assembly of these novel therapeutic agents. Its structure incorporates a terminal azide group for "click chemistry," a polyethylene glycol (PEG) spacer to enhance solubility and optimize spatial orientation, and a Boc-protected amine for subsequent conjugation. This guide provides a comprehensive overview of the structure, molecular weight, and applications of Azide-PEG9-amido-C12-Boc, complete with experimental protocols and workflow diagrams.
Core Molecular Information
The fundamental properties of Azide-PEG9-amido-C12-Boc are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₃₈H₇₄N₄O₁₂ |
| Molecular Weight | 779.01 g/mol |
| IUPAC Name | tert-butyl (1-(2-(2-(2-(2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)-12-oxotetradecyl)carbamate |
| Synonyms | 13-(Azide-PEG9-ethylcarbamoyl)tridecanoic t-butyl ester |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Storage | Store at -20°C for long-term stability.[1][2] |
Chemical Structure and Key Functional Groups
Azide-PEG9-amido-C12-Boc is a precisely designed molecule with distinct functional domains that enable its utility in multi-step synthetic strategies.
Applications in PROTAC Synthesis
Azide-PEG9-amido-C12-Boc is primarily employed as a linker in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.
The synthesis of a PROTAC using Azide-PEG9-amido-C12-Boc typically involves a multi-step process, which is illustrated in the workflow diagram below.
Experimental Protocols
The following are representative protocols for the key steps in the utilization of Azide-PEG9-amido-C12-Boc for the synthesis of a PROTAC.
Boc Deprotection of Azide-PEG9-amido-C12-Boc
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Materials:
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Azide-PEG9-amido-C12-Boc
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic acid (TFA)
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Round-bottom flask
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Magnetic stirrer
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Nitrogen or argon atmosphere (optional)
Procedure:
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Dissolve Azide-PEG9-amido-C12-Boc in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round-bottom flask under a nitrogen atmosphere.
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Cool the solution to 0°C using an ice bath.
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Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
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Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
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Upon completion, remove the solvent and excess TFA under reduced pressure.
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The resulting amine-TFA salt can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azide-functionalized linker and an alkyne-modified ligand for the target protein.
Materials:
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Azide-functionalized linker-E3 ligase construct
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Alkyne-functionalized target protein ligand
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Solvent (e.g., DMSO/water mixture)
Procedure:
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Dissolve the azide-functionalized linker-E3 ligase construct and the alkyne-functionalized target protein ligand in a suitable solvent system (e.g., DMSO/water 4:1).
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In a separate vial, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in water.
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Add the copper catalyst solution to the reaction mixture.
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Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.
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Stir the reaction at room temperature for 2-12 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, the PROTAC can be purified by preparative HPLC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is suitable for biological systems where copper toxicity is a concern. It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
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Azide-functionalized linker-E3 ligase construct
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DBCO-functionalized target protein ligand
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Biocompatible buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO)
Procedure:
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Dissolve the azide-functionalized linker-E3 ligase construct and the DBCO-functionalized target protein ligand in a suitable solvent.
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Mix the two solutions.
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Incubate the reaction mixture at room temperature for 1-12 hours. The reaction can also be performed at 37°C to increase the rate.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, purify the final PROTAC using an appropriate method, such as preparative HPLC.
Signaling Pathway Context
While Azide-PEG9-amido-C12-Boc itself is not directly involved in signaling pathways, the PROTACs synthesized using this linker are designed to modulate cellular signaling by inducing the degradation of specific target proteins. The general mechanism of action for a PROTAC is depicted below.
Conclusion
Azide-PEG9-amido-C12-Boc is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring orthogonal reactive handles and a beneficial PEG spacer, facilitates the modular synthesis of complex molecules like PROTACs. The experimental protocols provided herein offer a starting point for the practical application of this linker in the development of novel therapeutics aimed at targeted protein degradation. As the field of targeted protein degradation continues to expand, the demand for sophisticated and reliable linkers such as Azide-PEG9-amido-C12-Boc is expected to grow.
